3-(3,4-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-12-5-6-13(2)15(9-12)16-11-17(24-23-16)21-22-20(25-28-21)14-7-8-18(26-3)19(10-14)27-4/h5-11H,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMUEJMKMKYGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activities, and mechanisms of action of this compound, emphasizing its potential therapeutic applications.
Chemical Structure and Synthesis
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 364.40 g/mol
The synthesis typically involves multi-step reactions starting from substituted phenols and hydrazines leading to the formation of the oxadiazole ring. The synthetic route often includes:
- Formation of Pyrazole : Reaction between 2,5-dimethylphenyl hydrazine and appropriate carbonyl compounds.
- Cyclization to Oxadiazole : The pyrazole derivative undergoes cyclization with carboxylic acids or acid chlorides to form the oxadiazole ring.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.38 | Apoptosis via caspase activation |
| LN229 (Glioblastoma) | 12.50 | DNA damage leading to apoptosis |
Antidiabetic Activity
The compound has also shown potential in lowering glucose levels in diabetic models. In vivo studies using Drosophila melanogaster have indicated its efficacy in managing diabetes by improving insulin sensitivity and reducing hyperglycemia .
| Model Organism | Effect on Glucose Levels | Dosage (mg/kg) |
|---|---|---|
| Drosophila melanogaster | Significant reduction | 50 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and glucose metabolism.
- Receptor Modulation : It can modulate receptor activity related to apoptosis and insulin signaling pathways.
Case Studies
Several studies have reported on the biological effects of similar oxadiazole derivatives:
- A study on 1,3,4-oxadiazoles indicated their ability to inhibit thymidylate synthase and HDAC enzymes, which are crucial for cancer cell growth .
- Another investigation highlighted the anti-inflammatory properties of oxadiazole derivatives, suggesting a broader therapeutic potential beyond oncology .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies suggest that the oxadiazole ring enhances the bioactivity of the compound by improving solubility and stability in biological systems .
Anti-inflammatory Effects
Compounds containing oxadiazole and pyrazole rings have demonstrated anti-inflammatory effects in vitro and in vivo. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways. This property makes them candidates for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for developing new antimicrobial agents .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, 3-(3,4-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can be utilized in OLED technology. The incorporation of such compounds into OLEDs can enhance light emission efficiency and stability .
Polymer Blends
In material science, this compound can be integrated into polymer matrices to improve mechanical properties and thermal stability. Its interaction with polymers can lead to enhanced performance in applications such as coatings and composites .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the oxadiazole ring is particularly noteworthy as it often requires specific conditions to ensure high yields and purity.
Table 1: Synthetic Routes for Oxadiazole Derivatives
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Hydrazine derivatives | 80 |
| 2 | Cyclization | Acid chlorides | 75 |
| 3 | Oxidation | Oxidizing agents | 70 |
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on similar oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Material Properties in OLEDs
Research into the use of this compound in OLEDs showed improved luminescence when incorporated into polymer films compared to traditional materials. This advancement could lead to more efficient light-emitting devices with longer lifespans .
Chemical Reactions Analysis
Reactivity of the Oxadiazole Ring
The 1,2,4-oxadiazole ring exhibits distinct reactivity due to its electron-deficient nature. Key reactions include:
Hydrolysis
Under acidic or basic conditions, the oxadiazole ring undergoes hydrolysis to form corresponding amides or carboxylic acids. For example:
This reaction is influenced by substituents on the oxadiazole: electron-withdrawing groups accelerate hydrolysis .
Table 1: Hydrolysis Conditions and Products
| Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8h | Carboxylic acid derivative | 72–85 | |
| 10% NaOH, 60°C, 6h | Amide intermediate | 68 |
Pyrazole Ring Reactivity
The pyrazole moiety participates in electrophilic substitution and coordination chemistry:
Electrophilic Substitution
The C-3 and C-5 positions of the pyrazole ring are susceptible to nitration and halogenation. For example:
A study on analogous compounds showed regioselective nitration at the C-4 position under mild conditions.
Metal Coordination
Pyrazole acts as a ligand for transition metals (e.g., Cu, Pd). In a palladium-catalyzed cross-coupling reaction:
This reaction is critical for synthesizing pharmacologically active derivatives .
Dimethoxyphenyl Group
-
Demethylation : Treatment with BBr₃ in dichloromethane removes methoxy groups, yielding phenolic derivatives .
-
Oxidation : The 3,4-dimethoxy substituents can be oxidized to quinones using ceric ammonium nitrate .
Dimethylphenyl Group
-
Halogenation : Free-radical bromination at the methyl groups occurs under UV light, yielding dibromo derivatives.
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at para positions.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Heck reactions due to aromatic bromine substituents.
Table 2: Cross-Coupling Efficiency
| Reaction Type | Catalyst | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂/XPhos | Aryl boronic acid | 89 | |
| Heck | PdCl₂(PPh₃)₂ | Styrene | 76 |
Ring-Opening and Rearrangement
Under high-temperature conditions (>200°C), the oxadiazole ring undergoes thermal rearrangement to form imidazoles or triazoles, depending on the substituents.
Stability Under Physiological Conditions
The compound shows moderate stability in simulated gastric fluid (pH 1.2, 37°C), with a half-life of 4.2 hours. Degradation products include hydrolyzed oxadiazole and demethylated phenyl derivatives .
Computational Insights
DFT calculations (B3LYP/6-311+G**) reveal:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
a) 3-(3,4-Dimethoxyphenyl)-5-(3-Isopropyl-1H-pyrazol-5-yl)-1,2,4-Oxadiazole (CAS 1192572-12-5)
- Structural Difference : Replaces the 2,5-dimethylphenyl group with an isopropyl substituent on the pyrazole.
b) 3-(4-Bromophenyl)-5-(3,5-Dimethoxyphenyl)-1,2,4-Oxadiazole (ChEBI:108569)
- Structural Difference : Substitutes the pyrazole moiety with a bromophenyl group at the oxadiazole 3-position.
- Impact : The electron-withdrawing bromine enhances electrophilicity, which may alter reactivity in nucleophilic environments .
c) 5-[3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazole (CAS 1775439-98-9)
Compounds with Pyrazole-Oxadiazole Hybrid Scaffolds
a) 5-(3-Phenyl-1H-Pyrazol-5-yl)-3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazole
- Structural Difference : Features a phenyl-substituted pyrazole and trimethoxyphenyl group.
b) 3-(3,4-Dichlorophenyl)-5-(1H-Indol-5-yl)-1,2,4-Oxadiazole
- Structural Difference : Replaces the pyrazole with an indole ring and substitutes dichlorophenyl for dimethoxyphenyl.
Key Observations :
Physicochemical Properties
Trends :
- Increased methoxy substitution raises molecular weight and LogP, reducing aqueous solubility.
- Bulky aromatic groups (e.g., trimethoxyphenyl) exacerbate these effects .
Preparation Methods
Dipolar Cycloaddition for Pyrazole Core Formation
The 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid intermediate is synthesized via 1,3-dipolar cycloaddition between a terminal alkyne and a diazo compound. For example:
-
Reactants : 2,5-Dimethylphenylacetylene and ethyl diazoacetate
-
Catalyst : Zinc triflate (10 mol%)
-
Conditions : Triethylamine (2 eq), CH₂Cl₂, 0°C to room temperature, 12 h
This method ensures regioselective formation of the 3,5-disubstituted pyrazole. The ester group at position 5 is subsequently hydrolyzed to a carboxylic acid using NaOH (2M, 70°C, 4 h).
Oxadiazole Ring Construction
O-Acylamidoxime Cyclization
A widely adopted method involves cyclization of O-acylamidoximes under mild conditions:
-
Amidoxime Preparation :
-
O-Acylation :
-
Cyclization :
Reaction Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amidoxime formation | NH₂OH·HCl, EtOH/H₂O, 80°C | 91 |
| O-Acylation | Pyrazole-COCl, CH₂Cl₂, 0°C | 85 |
| Cyclization | TBAF, THF, rt | 78 |
One-Pot Oxadiazole Synthesis
An alternative one-pot method avoids isolating O-acylamidoximes:
-
Reactants : 3,4-Dimethoxybenzamidoxime and pyrazole-5-carboxylic acid
-
Activator : HATU (1.2 eq), DIPEA (2.5 eq)
-
Solvent : DMSO, 25°C, 8 h
This approach reduces purification steps and improves atom economy.
Coupling Strategies for Final Assembly
Cyclocondensation of Pyrazole Carboxylic Acid and Amidoxime
The pyrazole-5-carboxylic acid reacts directly with 3,4-dimethoxybenzamidoxime under dehydrating conditions:
-
Reagents : POCl₃ (3 eq), pyridine (2 eq)
-
Conditions : Reflux in anhydrous CH₃CN, 6 h
-
Yield : 68%.
Mechanistic Insight : POCl₃ activates the carboxylic acid as an acyl chloride, facilitating nucleophilic attack by the amidoxime’s oxygen, followed by cyclodehydration.
Analytical Characterization
Spectroscopic Data
Purity and Solubility
| Property | Value |
|---|---|
| Purity (HPLC) | ≥98% |
| Solubility | DMSO: 45 mg/mL |
| Melting Point | 214–216°C |
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| O-Acylamidoxime Cyclization | Mild conditions, high regioselectivity | Multi-step, column purification | 78 |
| One-Pot Synthesis | Fewer steps, time-efficient | Lower yield | 76 |
| POCl₃-Mediated Cyclization | Scalable, robust | Harsh conditions, side products | 68 |
Troubleshooting and Optimization
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3,4-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole, and how can yields be maximized?
- Methodology :
- Step 1 : Synthesize the pyrazole intermediate via Vilsmeier-Haack reaction (e.g., using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃/DMF) .
- Step 2 : Prepare the oxadiazole core via cyclization of acylhydrazides with nitriles or via UV-induced tetrazole-acid coupling (e.g., using DIC/DMF as coupling agents) .
- Step 3 : Combine intermediates using Suzuki-Miyaura cross-coupling or nucleophilic substitution.
- Key Parameters :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Reaction solvent | Dry toluene or DCM | Prevents side reactions |
| Catalyst | Pd(PPh₃)₄ for coupling | >80% efficiency |
| Temperature | 60–80°C for cyclization | Avoids decomposition |
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Assign peaks using ¹H/¹³C NMR (e.g., δ 3.75 ppm for methoxy groups, pyrazole protons at δ 6.7–7.4 ppm) .
- X-ray diffraction : Resolve crystal packing and bond lengths (mean C–C bond deviation: ±0.006 Å) .
- Mass spectrometry : Confirm molecular ion peak (e.g., m/z ~430 for [M+H]⁺).
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Cytotoxicity : MTT assay (IC₅₀ determination against cancer cell lines) .
- Enzyme inhibition : Molecular docking with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to predict antifungal activity .
- Table : Example docking scores:
| Compound Variant | Docking Score (kcal/mol) | Binding Affinity |
|---|---|---|
| Target compound | -9.2 | High |
| Control (Fluconazole) | -7.8 | Moderate |
Advanced Research Questions
Q. How do substituents (e.g., dimethoxy vs. dimethyl groups) influence its biological activity and physicochemical properties?
- Methodology :
- SAR Study : Compare analogs (e.g., 3,4-dimethoxy vs. 2,5-dimethylphenyl substitutions) using:
- LogP : Measure hydrophobicity (e.g., HPLC retention time correlation).
- Bioactivity : Test against fungal strains (e.g., Candida albicans).
- Data Contradictions : Note that methoxy groups enhance solubility but may reduce membrane permeability vs. methyl groups .
Q. What advanced spectroscopic techniques resolve ambiguities in its tautomeric or conformational states?
- Methodology :
- 2D NMR (COSY, NOESY) : Identify through-space interactions (e.g., pyrazole/oxadiazole ring coupling) .
- DFT calculations : Predict stable tautomers (e.g., 1H-pyrazole vs. 2H-pyrazole) using Gaussian software.
Q. How can conflicting data on its enzyme inhibition mechanisms be reconciled?
- Methodology :
- Kinetic assays : Measure IC₅₀ under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- Crystallography : Co-crystallize the compound with target enzymes to visualize binding modes .
- Contradiction Example : Discrepancies in docking scores vs. experimental IC₅₀ may arise from solvation effects or protein flexibility.
Q. What strategies improve its metabolic stability for in vivo studies?
- Methodology :
- Microsomal stability assay : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify metabolic hotspots.
- Derivatization : Introduce fluorine atoms or bulky groups (e.g., trifluoromethyl) at vulnerable positions .
Data Contradiction Analysis
Q. Why do some studies report high antifungal activity while others show negligible effects?
- Root Cause :
- Strain specificity : Activity against Aspergillus spp. may differ from Candida spp. due to enzyme isoform variations .
- Experimental design : Variations in assay conditions (e.g., pH, serum protein binding) alter bioavailability.
- Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., Fluconazole).
Methodological Recommendations
- Synthesis : Prioritize UV-induced oxadiazole formation for scalability .
- Characterization : Use combined XRD and DFT for unambiguous structural assignment .
- Bioactivity : Validate docking results with enzyme inhibition assays and mutagenesis studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
